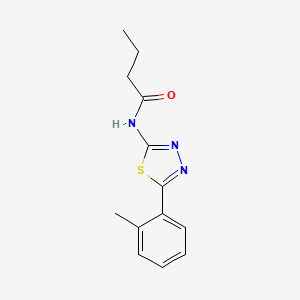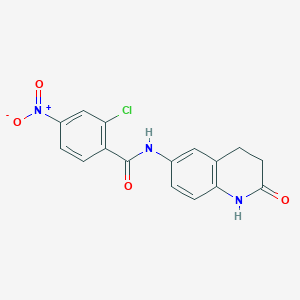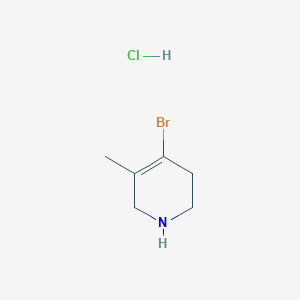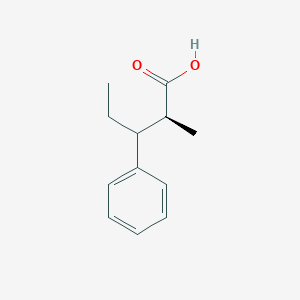
N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of palladium or nickel-catalyzed coupling reactions . For instance, the synthesis of “o-Tolyl benzonitrile (OTBN)”, a common building block for the synthesis of the sartan series of drug molecules, involves Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various techniques. For example, the structure of “o-tolyl group” is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 2-position .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the nature of the compound. For instance, secondary amines undergo deprotonation of the N-H followed by a radical rearrangement, while tertiary amines form both dihydroacridines and diarylmethanes through radical and/or anionic pathways .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the dissipation kinetics of “Pyraclostrobin”, a fungicide of the strobilurin class, were determined under greenhouse conditions .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Synthesis and Antimicrobial Evaluation : Compounds incorporating the 1,3,4-thiadiazole moiety, similar to N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)butyramide, have been synthesized and evaluated for antimicrobial activities. These compounds exhibited moderate antimicrobial activity, showcasing their potential as antimicrobial agents (Farag et al., 2009).
- Antimicrobial and Anti-tubercular Activities : A variety of thiadiazole derivatives were synthesized and assessed for their antimicrobial and anti-tubercular activities. Some compounds demonstrated significant antimicrobial and anti-tubercular activities, indicating their potential in treating such infections (Seelam & Shrivastava, 2016).
Anticancer Applications
- Thiazolyl-pyrazole Derivatives as Anticancer Agents : Research into thiazolyl-pyrazole derivatives revealed that some compounds exhibited promising anticancer activities. Computational and cytotoxicity studies suggested these derivatives' potential as anticancer agents, especially against the human liver carcinoma cell line (Sayed et al., 2019).
- Synthesis of Anticancer Agents : New pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles were synthesized and tested for their anticancer activity. The study revealed moderate to high anticancer activity in various compounds, highlighting their potential as anticancer agents (Dawood et al., 2013).
Mechanism of Action
Thiadiazoles
Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The presence of the thiadiazole ring inSafety and Hazards
Future Directions
The future directions in the study of similar compounds often involve the development of new chemical entities to overcome multi-drug resistant strains. For instance, the development of new antitubercular agents shows great significance . Additionally, the competition between the reactive intermediates formed by the Et3SiH/KOtBu system highlights future research directions .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other amides, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could involve hydrogen bonding, electrostatic interactions, and Van der Waals forces .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide are not well-characterized. It is possible that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, which could influence its localization or accumulation within cells .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-6-11(17)14-13-16-15-12(18-13)10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYCAICACQXYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2423027.png)
![4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine](/img/structure/B2423028.png)
![2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2423029.png)
![3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine](/img/structure/B2423033.png)


![N-(3,5-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2423036.png)
![N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide](/img/structure/B2423040.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2423043.png)

![6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2423046.png)
![6-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2423047.png)
